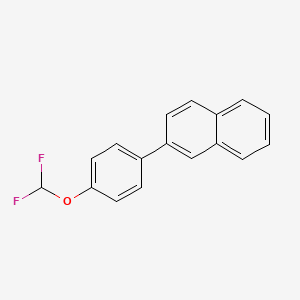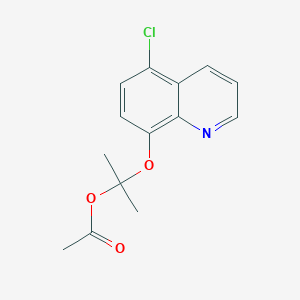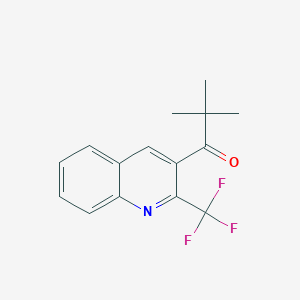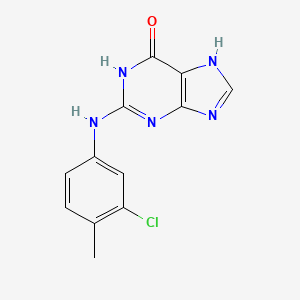
2-(4-(Difluoromethoxy)phenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Difluoromethoxy)phenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety
准备方法
The synthesis of 2-(4-(Difluoromethoxy)phenyl)naphthalene typically involves the reaction of 4-(difluoromethoxy)phenylboronic acid with 2-bromonaphthalene under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
2-(4-(Difluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, with reagents like bromine or nitric acid, leading to brominated or nitrated products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
2-(4-(Difluoromethoxy)phenyl)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including its role as a fluorescent probe for detecting and imaging purposes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as organic electronic devices and sensors.
作用机制
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(4-(Difluoromethoxy)phenyl)naphthalene can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)naphthalene: This compound has a methoxy group instead of a difluoromethoxy group, which affects its chemical reactivity and properties.
2-(4-Fluorophenyl)naphthalene: The presence of a single fluorine atom in place of the difluoromethoxy group results in different electronic and steric effects.
2-Phenyl)naphthalene: Lacking any substituents on the phenyl ring, this compound serves as a simpler analog for comparison.
属性
分子式 |
C17H12F2O |
|---|---|
分子量 |
270.27 g/mol |
IUPAC 名称 |
2-[4-(difluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2O/c18-17(19)20-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,17H |
InChI 键 |
XBRFZGLIYIKLHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one](/img/structure/B11847365.png)
![4(3H)-Quinazolinone, 2-methyl-3-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B11847382.png)









